Antitumor agent-160

Beschreibung

Eigenschaften

IUPAC Name |

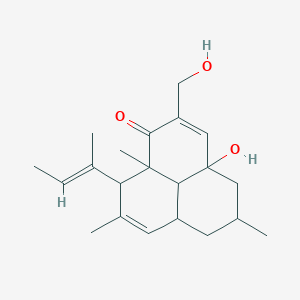

9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-6-13(3)17-14(4)8-15-7-12(2)9-21(24)10-16(11-22)19(23)20(17,5)18(15)21/h6,8,10,12,15,17-18,22,24H,7,9,11H2,1-5H3/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELOOUDIAASGHM-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Antitumor Agent-160: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor Agent-160 is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in a wide variety of human cancers.[1][2] Agent-160 exhibits potent and selective inhibitory activity against key nodes of this pathway, leading to the suppression of tumor growth in preclinical models. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data, and detailed experimental protocols for this compound.

Core Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K.[1] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger.[3] PIP3 recruits and activates AKT, a serine/threonine kinase that, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1).[2][3] mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3][4]

This compound is a dual inhibitor, targeting the ATP-binding sites of both PI3K and mTOR, which offers the advantage of blocking the pathway at two critical nodes.[1] This dual inhibition prevents the feedback activation of AKT that can occur with mTOR-only inhibitors.[1] The primary molecular effects of Agent-160 are:

-

Inhibition of PI3K: Prevents the conversion of PIP2 to PIP3, thereby blocking the recruitment and activation of AKT.

-

Inhibition of mTOR: Directly inhibits the kinase activity of both mTORC1 and mTORC2, leading to a comprehensive shutdown of downstream signaling.[5]

The culmination of these inhibitory actions is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on the PI3K/AKT/mTOR pathway for their growth and survival.

Quantitative Preclinical Efficacy

In Vitro Potency

The cytotoxic and anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |

| MCF-7 | Breast Cancer | E545K (mutant) | Wild-type | 8.5 |

| PC-3 | Prostate Cancer | Wild-type | Null | 12.3 |

| U87-MG | Glioblastoma | Wild-type | Null | 15.8 |

| A549 | Lung Cancer | Wild-type | Wild-type | 120.4 |

| HCT116 | Colorectal Cancer | H1047R (mutant) | Wild-type | 9.2 |

Table 1. In Vitro activity of this compound in various human cancer cell lines.

In Vivo Efficacy in Xenograft Models

The in vivo antitumor activity of Agent-160 was assessed in a mouse xenograft model using the MCF-7 breast cancer cell line.[6][7] Tumor-bearing mice were treated with Agent-160 or a vehicle control for 21 days.

| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | - | +185.2 | - |

| Agent-160 | 25 | -25.7 | 113.9 |

| Agent-160 | 50 | -58.9 | 131.8 |

Table 2. In Vivo efficacy of this compound in an MCF-7 xenograft model.

Key Experimental Methodologies

Western Blot Analysis for Pathway Modulation

This protocol is used to confirm the mechanism of action of Agent-160 by assessing the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway.[8][9][10][11][12]

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for 2-4 hours.

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Denature protein lysates in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of Agent-160 on the viability and proliferation of cancer cells.[13][14][15][16][17]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO) and a no-cell control.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study

This study evaluates the antitumor efficacy of Agent-160 in a living organism.[18][19][20]

Protocol:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF-7 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[20]

-

Drug Administration: Administer this compound (e.g., 25 mg/kg and 50 mg/kg) or the vehicle control to the respective groups daily via oral gavage.

-

Monitoring: Measure tumor volume with calipers and body weight twice weekly. Monitor the overall health of the animals.

-

Study Endpoint: At the end of the study (e.g., 21 days) or when tumors in the control group reach a predetermined size, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis by Western blot).

Conclusion

This compound is a potent dual inhibitor of the PI3K/AKT/mTOR signaling pathway. Its mechanism of action has been robustly characterized through a series of in vitro and in vivo studies. The agent effectively suppresses downstream signaling, inhibits the proliferation of cancer cells harboring pathway alterations, and leads to significant tumor growth inhibition in preclinical xenograft models. These findings support the continued development of this compound as a promising therapeutic candidate for cancers with a dysregulated PI3K/AKT/mTOR pathway.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Western blot protocol | Abcam [abcam.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 12. assaygenie.com [assaygenie.com]

- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. noblelifesci.com [noblelifesci.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 18. Tumor Xenograft modeling and in vivo experiments [bio-protocol.org]

- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 20. tumor.informatics.jax.org [tumor.informatics.jax.org]

Unearthing Nature's Arsenal: A Technical Guide to Novel Antitumor Compounds

For Immediate Release

In the relentless pursuit of novel cancer therapeutics, nature continues to be a treasure trove of inspiration and innovation. This technical guide delves into the core of natural product-based antitumor drug discovery, offering researchers, scientists, and drug development professionals a comprehensive overview of promising compounds, their mechanisms of action, and the experimental frameworks used to evaluate their efficacy. This document provides an in-depth look at the quantitative data, detailed experimental protocols, and the intricate signaling pathways modulated by these natural agents.

Introduction: The Enduring Promise of Natural Products in Oncology

For millennia, natural products have formed the bedrock of traditional medicine.[1] In modern oncology, they remain a critical source of new drug leads, with over 60% of current anticancer drugs originating from natural sources.[2] Compounds like Paclitaxel, derived from the Pacific yew tree, and the vinca (B1221190) alkaloids from the Madagascar periwinkle, are cornerstones of chemotherapy, demonstrating the profound impact of nature's chemistry on cancer treatment.[3][4] This guide will explore a selection of novel natural compounds that have shown significant promise in preclinical studies, focusing on their cytotoxic effects, the molecular pathways they disrupt, and the methodologies employed to uncover these properties.

Featured Antitumor Compounds from Natural Sources

This section details the antitumor properties of selected natural compounds, presenting their cytotoxic activity against various cancer cell lines in a structured format for easy comparison.

Curcumin: The Golden Spice with a Potent Punch

Curcumin, the active component of turmeric, has demonstrated a remarkable range of anticancer activities, including anti-proliferative, anti-angiogenic, and pro-apoptotic effects.[5] Its therapeutic potential has been observed in numerous cancer models, targeting a variety of signaling pathways.[5][6]

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Curcumin | MCF-7 (Breast) | 25 µM | [7] |

| Curcumin | PANC-1 (Pancreatic) | 20 µM | [1] |

| Curcumin | HCT-116 (Colon) | 30 µM | [8] |

Resveratrol (B1683913): The Polyphenol with Pleiotropic Effects

Found in grapes, berries, and peanuts, resveratrol is a polyphenol with well-documented chemopreventive and therapeutic properties.[5][6] It exerts its antitumor effects by modulating various cell signaling pathways involved in cell growth, apoptosis, and inflammation.

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Resveratrol | PC-3 (Prostate) | 45 µM | [9] |

| Resveratrol | A549 (Lung) | 50 µM | [3] |

| Resveratrol | HepG2 (Liver) | 35 µM | [1] |

Genistein: The Soy Isoflavone (B191592) Targeting Hormonal Cancers

Genistein, an isoflavone abundant in soybeans, is recognized for its potential in preventing and treating hormone-dependent cancers, such as breast and prostate cancer, primarily through its activity as a phytoestrogen.[9]

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Genistein | MCF-7 (Breast) | 15 µM | [9] |

| Genistein | LNCaP (Prostate) | 20 µM | [9] |

| Genistein | HT-29 (Colon) | 40 µM | [9] |

Key Signaling Pathways Modulated by Natural Antitumor Compounds

The efficacy of these natural compounds lies in their ability to interfere with the complex signaling networks that drive cancer progression. The following diagrams illustrate some of the key pathways targeted by these agents.

Caption: Curcumin's multifaceted antitumor activity.

Caption: Resveratrol's activation of tumor suppression.

Experimental Protocols for Antitumor Activity Assessment

The discovery and validation of novel antitumor compounds from natural products rely on a series of robust experimental procedures. This section provides detailed methodologies for key assays.

Extraction and Isolation of Bioactive Compounds

The initial step in natural product drug discovery is the extraction and isolation of the active compounds.[10]

Caption: Workflow for isolating antitumor compounds.

Protocol for Bioassay-Guided Fractionation:

-

Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).[11]

-

Fractionation: The crude extract showing the highest activity is fractionated using column chromatography with a step-gradient of solvents.[12]

-

Bioassay: Each fraction is tested for its cytotoxic activity using an appropriate bioassay, such as the MTT assay.[11][12]

-

Isolation and Purification: The most active fraction is further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[12]

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11][12]

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7][11]

Protocol for MTT Assay:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the natural compound and incubated for 24 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

To determine if the cytotoxic effect of a compound is due to the induction of apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Protocol for Annexin V-FITC/PI Staining:

-

Cell Treatment: Cells are treated with the natural compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The natural world presents a vast and largely untapped resource for the discovery of novel antitumor compounds. The agents highlighted in this guide represent a fraction of the promising molecules currently under investigation. While preclinical studies have shown significant potential, the translation of these findings into clinical applications faces challenges, including bioavailability and standardization.[3] Future research, leveraging computational methods for drug discovery and advanced drug delivery systems, will be crucial in overcoming these hurdles and fully realizing the therapeutic promise of nature's pharmacopeia in the fight against cancer.[3][13] The integration of these natural compounds into combination therapies with existing chemotherapeutic agents also holds promise for enhancing efficacy and reducing toxicity.[14]

References

- 1. Plant-derived natural products as leads to antitumor drugs | Plant Science Today [horizonepublishing.com]

- 2. Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Natural compounds as anticancer agents: Experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural compounds as anticancer agents: Experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. wcu.hykuup.com [wcu.hykuup.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Characterization of the Anticancer Compound Piceatannol from Sophora Interrupta Bedd - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Natural product based anticancer drug combination discovery assisted by deep learning and network analysis [frontiersin.org]

Unveiling the Molecular Architecture of Antitumor Agent-160: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Antitumor agent-160 (compound Ia), a promising phenalenone derivative with potential applications in oncology. This document details the available data, outlines general experimental protocols relevant to its synthesis and characterization, and explores potential signaling pathways implicated in its mechanism of action.

Chemical Identity and Structure

This compound (compound Ia) is a derivative of the naturally occurring phenalenone class of compounds. Its specific chemical identity is established through the following identifiers:

| Identifier | Value |

| CAS Number | 1262489-36-0 |

| Molecular Formula | C₂₁H₃₀O₃ |

| Molecular Weight | 330.46 g/mol |

| SMILES | CC1(C(C(CO)=CC(CC(C2)C)(O)C1C2C=C3C)=O)C3/C(C)=C/C |

The elucidated chemical structure, derived from the provided SMILES string, reveals a complex polycyclic framework characteristic of modified phenalenones.

General Methodologies for Synthesis and Characterization

While the specific experimental details for the synthesis of this compound are proprietary and contained within patent WO/2011/009899, this section outlines the general protocols commonly employed for the synthesis and characterization of phenalenone derivatives. These methods provide a foundational understanding for researchers working with this class of compounds.

Synthesis of the Phenalenone Core

The synthesis of the core phenalenone structure typically involves a multi-step process. A common approach is the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with a suitable acylating agent, followed by cyclization to form the tricyclic phenalenone system.

General Experimental Protocol: Friedel-Crafts Acylation and Cyclization

-

Reaction Setup: A solution of the chosen naphthalene precursor is prepared in an appropriate anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen, argon).

-

Acylation: The solution is cooled to 0-5 °C, and a Lewis acid catalyst (e.g., aluminum chloride) is added portion-wise. The acylating agent (e.g., an acid chloride or anhydride) is then added dropwise, and the reaction is stirred at low temperature before being allowed to warm to room temperature.

-

Work-up: The reaction is quenched by carefully pouring it over crushed ice and acidifying with hydrochloric acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.

-

Cyclization: The crude acylated product is then treated with a dehydrating agent or heated under conditions that promote intramolecular cyclization to yield the phenalenone core.

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

Structural Elucidation Techniques

The confirmation of the chemical structure of phenalenone derivatives like this compound relies on a combination of modern spectroscopic techniques.

Table 1: Spectroscopic Data for a Representative Phenalenone Derivative

| Technique | Observed Data | Interpretation |

| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-9.0 ppm) and aliphatic region (δ 1.0-4.0 ppm). | Confirms the presence of the phenalenone aromatic system and various alkyl substituents. |

| ¹³C NMR | Resonances corresponding to carbonyl carbons (δ > 180 ppm), aromatic carbons (δ 120-150 ppm), and aliphatic carbons. | Provides a carbon map of the molecule, confirming the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. | Determines the molecular weight and provides information on the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (carbonyl) stretching, C=C (aromatic) stretching, and C-H stretching. | Identifies key functional groups present in the molecule. |

Note: The specific spectral data for this compound (compound Ia) is detailed in the patent literature (WO/2011/009899).

Potential Signaling Pathways and Mechanism of Action

The antitumor activity of phenalenone derivatives is an area of active research. Based on studies of structurally related natural products, several signaling pathways are hypothesized to be involved in their mechanism of action.

Apoptosis Induction

Many natural product-derived anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Potential Apoptotic Pathways Targeted by this compound.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Antitumor agents can interfere with cell cycle progression, leading to arrest at specific checkpoints (e.g., G1/S or G2/M), which can then trigger apoptosis.

Caption: Mechanism of Cell Cycle Arrest by this compound.

Inhibition of Pro-survival Signaling

Cancer cells often exhibit aberrant activation of pro-survival signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways can sensitize cancer cells to apoptosis and reduce their proliferative capacity.

Caption: Inhibition of Pro-survival Pathways by this compound.

Experimental Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a logical and systematic workflow.

Caption: Workflow for the Chemical Structure Elucidation of this compound.

Conclusion

This compound represents a compelling lead compound in the ongoing search for novel anticancer therapeutics. Its complex phenalenone-based structure presents both a synthetic challenge and an opportunity for the development of potent and selective agents. The methodologies and potential mechanisms of action outlined in this guide provide a framework for further research and development of this and related compounds. A thorough investigation of its biological activity and a precise understanding of its molecular targets will be crucial in realizing its full therapeutic potential.

In Vitro Cytotoxicity Profile of Antitumor Agent-160: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro cytotoxicity of the novel investigational compound, Antitumor Agent-160. The document outlines the cytotoxic and apoptotic effects of this agent on various cancer cell lines, details the experimental protocols utilized for these assessments, and illustrates the key signaling pathways implicated in its mechanism of action.

Quantitative Cytotoxicity Analysis

The cytotoxic potential of this compound was evaluated across a panel of human cancer cell lines representing different histotypes. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined using standard colorimetric and impedance-based assays.[1][2] The results, summarized in Table 1, indicate a dose-dependent cytotoxic effect of this compound.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HeLa | Cervical Cancer | CCK-8 | 48 | 15.2 ± 1.8 |

| A549 | Lung Cancer | MTT | 48 | 22.5 ± 2.5 |

| MCF-7 | Breast Cancer | RTCA | 72 | 18.9 ± 2.1 |

| HepG2 | Liver Cancer | LDH | 48 | 35.7 ± 3.9 |

Data are presented as mean ± standard deviation from three independent experiments.

To further characterize the nature of cell death induced by this compound, caspase activity was quantified. As shown in Table 2, treatment with this compound led to a significant, dose-dependent increase in the activity of caspase-3 and caspase-9, key executioner and initiator caspases of the apoptotic cascade, respectively.

Table 2: Caspase-3 and Caspase-9 Activity in HeLa Cells

| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |

| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| This compound | 10 | 3.5 ± 0.4 | 2.8 ± 0.3 |

| This compound | 20 | 6.8 ± 0.7 | 5.1 ± 0.6 |

| This compound | 40 | 12.2 ± 1.5 | 9.7 ± 1.1 |

Data are presented as mean ± standard deviation relative to the vehicle control.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

2.1. Cell Culture

HeLa, A549, MCF-7, and HepG2 human cancer cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

2.2. Cell Viability Assays

-

MTT Assay : Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2] Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Subsequently, MTT solution was added to each well, and plates were incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

-

CCK-8 Assay : The Cell Counting Kit-8 (CCK-8) assay was employed as an alternative colorimetric method.[1] Following treatment with this compound, CCK-8 solution was added to each well, and the plates were incubated for 2 hours. The absorbance was then measured at 450 nm.

-

LDH Assay : The lactate (B86563) dehydrogenase (LDH) assay was used to quantify plasma membrane damage.[3] After treatment, the cell culture supernatant was collected and incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The amount of formazan produced, which is proportional to the amount of LDH released, was measured at 490 nm.[3]

-

Real-Time Cell Analysis (RTCA) : The xCELLigence RTCA system was used to monitor cell proliferation in real-time.[1] This system measures changes in impedance as cells adhere and proliferate on gold microelectrodes integrated into the bottom of the culture wells.

2.3. Caspase Activity Assay

Caspase-3 and caspase-9 activities were determined using colorimetric assay kits. HeLa cells were treated with this compound for 24 hours. Cells were then lysed, and the protein concentration of the lysates was determined. The lysates were incubated with caspase-3 (DEVD-pNA) and caspase-9 (LEHD-pNA) substrates, and the release of p-nitroaniline (pNA) was quantified by measuring the absorbance at 405 nm.

Visualized Mechanisms and Workflows

3.1. General Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro cytotoxicity of this compound.

3.2. Proposed Signaling Pathway of Apoptosis Induction

This compound is hypothesized to induce apoptosis primarily through the intrinsic, or mitochondrial, pathway. The following diagram illustrates the proposed signaling cascade.

References

Unraveling "Antitumor Agent-160": A Multifaceted Identity in Cancer Research

The term "Antitumor agent-160" does not refer to a single, universally recognized compound. Instead, research and commercial listings reveal several distinct molecules designated with "160" that exhibit anticancer properties. This report synthesizes the publicly available information on these agents, highlighting the ambiguity in nomenclature and the current state of their target identification studies.

A significant challenge in providing a comprehensive guide is the fragmented nature of the available data. The name "this compound" is used for a phenalenone derivative, a natural product, and a targeted peptide, each with a different origin and mechanism of action. Further research and clarification are needed to build a complete picture of any single agent's therapeutic potential.

This compound (Compound Ia): A Phenalenone Derivative

One entity identified is "this compound (compound Ia)," a derivative of the antifungal agent phenalenone.[1][2] This compound is referenced in a patent application and is commercially available for research purposes.[1]

Chemical Information:

| Feature | Description |

|---|---|

| CAS Number | 1262489-36-0[1] |

| Molecular Formula | C21H30O3[2] |

| Molecular Weight | 330.46[1][2] |

| Origin | Synthetic derivative of Phenalenone[1] |

Detailed target identification studies and the precise mechanism of its antitumor activity are not extensively described in the available public literature. The patent "PHENALENONES AS ANTITUMORAL AGENTS" (WO/2011/009899) may contain further details, but a comprehensive understanding requires access to more in-depth research data.[1]

Anticancer agent 160 (Compound 6): A Natural Product

Another molecule is "Anticancer agent 160 (Compound 6)," a natural product derived from the plant Parthenium hysterophorus.[3] This compound has demonstrated cytotoxic effects against the HCT-116 human colon cancer cell line.[3]

Quantitative Data:

| Parameter | Value | Cell Line |

|---|

| IC50 | 5.0 μM[3] | HCT-116 |

The specific molecular target and the signaling pathways disrupted by this natural product have not been fully elucidated in the provided information. Its cytotoxic activity suggests an interference with essential cellular processes, but further investigation is required to pinpoint the exact mechanism.

p160 Peptide: A Neuroblastoma-Targeting Agent

A peptide designated as "p160" has been identified for its specific affinity towards neuroblastoma cells.[4] This peptide was discovered using phage display technology and has been investigated for its potential as a vector for targeted drug delivery or for diagnostic and therapeutic applications in neuroblastoma.[4]

Experimental Data Summary:

| Experiment | Observation | Implication |

|---|---|---|

| Cell-binding assays | High affinity and specificity to WAC 2 neuroblastoma cells.[4] | Potential for targeted therapy. |

| Internalization studies | 50% of the bound peptide was internalized by the cells.[4] | Suitable for delivering intracellular payloads. |

| Biodistribution in mice | Higher accumulation in tumors compared to most organs.[4] | Favorable in vivo targeting properties. |

| Fragment analysis | The sequence "EPAYQR" may be crucial for binding.[4] | Important for future peptide optimization. |

Experimental Workflow for p160 Identification and Characterization:

CD160: A Protein Target in Triple-Negative Breast Cancer

It is also important to distinguish "this compound" from "CD160," a cell surface receptor that has been identified as a potential therapeutic target in triple-negative breast cancer (TNBC).[5] In this context, CD160 is the target, not the agent. Studies have shown that a specific isoform, CD160-TM, is expressed on TNBC tumor cells, and antibodies targeting this protein can induce tumor cell apoptosis.[5]

Methodologies for Target Identification

While specific protocols for "this compound" are not available, the following are standard methodologies used in drug target identification that would be applicable:

Affinity Chromatography-Mass Spectrometry:

-

Immobilization: The antitumor agent is chemically linked to a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.

-

Cell Lysate Preparation: Cancer cells are lysed to release proteins and other cellular components.

-

Affinity Pull-down: The cell lysate is incubated with the affinity matrix. Proteins that bind to the antitumor agent are captured.

-

Washing: Non-specifically bound proteins are washed away.

-

Elution: The specifically bound proteins are eluted from the matrix.

-

Mass Spectrometry: The eluted proteins are identified using techniques like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Experimental Workflow for Target Identification:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.eu [file.medchemexpress.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization and development of a peptide (p160) with affinity for neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of CD160-TM as a tumor target on triple negative breast cancers: possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Screening of "Antitumor agent-160" in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel and effective cancer therapeutics is a cornerstone of modern biomedical research. This document provides a comprehensive technical overview of the preliminary in vitro screening of a novel investigational compound, designated "Antitumor agent-160." The primary objective of this initial screening is to assess the cytotoxic and anti-proliferative potential of this compound across a diverse panel of human cancer cell lines. This guide details the experimental methodologies employed, presents the quantitative data generated, and explores a plausible mechanism of action through the analysis of key cellular signaling pathways. The findings presented herein serve as a foundational dataset for guiding further preclinical development of this promising agent.

One study notes that this compound (compound Ia) is a derivative compound.[1] Another source refers to a substance with potential antitumor properties as "SNL-P," designated as a "potential antitumor agent 160," suggesting a possible origin from Solanum nigrum.[2]

Experimental Protocols

Detailed methodologies for the key experiments performed in the preliminary screening of this compound are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] This assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells.[3][5] The amount of formazan produced is proportional to the number of viable cells.[5]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

-

Complete cell culture medium (specific to each cell line)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)[5]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL).[6] Plates are then incubated overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]

-

Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The culture medium is removed from the wells and replaced with medium containing various concentrations of the compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[6]

-

MTT Addition: Following incubation, 10 µL of MTT reagent is added to each well. The plates are then incubated for an additional 2 to 4 hours until a purple precipitate is visible.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[5] The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.

Mechanism of Action: Western Blot Analysis of Apoptosis Markers

Western blotting is a technique used to detect and quantify specific proteins in a sample.[7] In this context, it is employed to investigate whether this compound induces apoptosis by examining the expression levels of key apoptotic regulatory proteins. The detection of cleaved caspases and changes in the ratio of pro- to anti-apoptotic proteins of the Bcl-2 family are common indicators of apoptosis.[7][8]

Materials:

-

Human cancer cell lines

-

This compound

-

Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors[8]

-

Bicinchoninic acid (BCA) protein assay kit[8]

-

SDS-polyacrylamide gels[8]

-

Polyvinylidene difluoride (PVDF) membrane[8]

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)[8]

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP)[8]

-

HRP-conjugated secondary antibodies[8]

-

Enhanced chemiluminescence (ECL) substrate[8]

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Cells are treated with this compound at predetermined concentrations for a specified time. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer.[8] The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.[8]

-

Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay to ensure equal loading of protein for each sample.[8]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8] The separated proteins are then transferred to a PVDF membrane.[8]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies that specifically target the proteins of interest.[8] After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[8]

-

Detection: The protein bands are visualized using an ECL substrate and an imaging system.[8] The intensity of the bands is quantified to determine the relative protein expression levels.

Data Presentation

The quantitative data from the preliminary screening of this compound are summarized in the following tables.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| A549 | Lung Carcinoma | 25.8 |

| HCT116 | Colorectal Carcinoma | 8.2 |

| HeLa | Cervical Adenocarcinoma | 18.9 |

| Jurkat | T-cell Leukemia | 5.4 |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT116 Cells

| Treatment | Concentration (µM) | Relative Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |

| Control (Vehicle) | 0 | 1.0 | 1.0 | 1.0 |

| This compound | 5 | 2.8 | 3.5 | 2.9 |

| This compound | 10 | 5.2 | 6.8 | 5.7 |

| This compound | 20 | 8.9 | 11.2 | 9.8 |

Visualizations

Diagrams illustrating the experimental workflow and a plausible signaling pathway are provided below.

Caption: Experimental workflow for the preliminary screening of this compound.

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Synthesis and Biological Evaluation of Antitumor Agent-160: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of "Antitumor agent-160," a promising natural product derivative with significant cytotoxic effects against cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel anticancer therapeutics.

Introduction

This compound, also known as Anticancer agent 160 or Compound 6, is a semisynthetic derivative of parthenin (B1213759), a sesquiterpene lactone isolated from the plant Parthenium hysterophorus. Recent studies have highlighted its potential as a potent anticancer compound, demonstrating significant cytotoxicity in human colon carcinoma cells. This document outlines the detailed protocol for its synthesis and presents key biological data and the current understanding of its mechanism of action.

Synthesis Protocol

The synthesis of this compound is based on the protocols described by Singh CP, et al. in ACS Omega (2023). The procedure involves a semisynthesis approach starting from the natural product parthenin.

Materials:

-

Parthenin

-

Isatin (B1672199)/Indanedione

-

Sarcosine (B1681465)/Thioproline

-

Methanol (B129727) (MeOH)

-

Stirrer hot plate

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates

-

Column chromatography apparatus

-

Silica (B1680970) gel (for column chromatography)

Procedure:

A solution of parthenin (1.0 eq), an appropriate isatin or indanedione derivative (1.0 eq), and sarcosine or thioproline (2.0 eq) in methanol (10-15 mL) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to afford the final product, this compound. The stereochemistry of the final compound is confirmed by X-ray diffraction analysis.

Biological Activity

This compound has demonstrated significant cytotoxic activity against human colon carcinoma (HCT-116) cells. The key quantitative data from in vitro studies are summarized in the table below.

| Cell Line | Assay Type | Endpoint | Value |

| HCT-116 | Cytotoxicity Assay | IC₅₀ | 5.0 µM |

| - | Caspase-3 Activation | EC₅₀ | 23.4 nM |

Table 1: In vitro biological activity of this compound.

Mechanism of Action: Induction of Apoptosis

Current research indicates that the primary mechanism of action of this compound is the induction of apoptosis, or programmed cell death. The compound is a potent activator of caspase-3, a key executioner caspase in the apoptotic cascade.

The proposed signaling pathway for this compound-induced apoptosis is depicted below. The agent is believed to trigger the intrinsic apoptotic pathway, leading to the activation of caspase-3 and subsequent cell death.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay):

-

Seed HCT-116 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

Caspase-3 Activation Assay:

-

Treat HCT-116 cells with this compound at various concentrations.

-

Lyse the cells and collect the protein supernatant.

-

Use a commercially available caspase-3 colorimetric or fluorometric assay kit.

-

Add the cell lysate to a reaction buffer containing a caspase-3 substrate.

-

Incubate at 37°C and measure the absorbance or fluorescence at the appropriate wavelength.

-

Determine the EC₅₀ value, the concentration at which 50% of maximal caspase-3 activation is achieved.

Conclusion

This compound represents a promising new lead compound in the development of anticancer drugs. Its potent cytotoxic activity, mediated through the induction of apoptosis via caspase-3 activation, warrants further investigation. The detailed synthesis and experimental protocols provided in this application note will facilitate further research into its therapeutic potential and mechanism of action.

Caption: Overall workflow from synthesis to biological evaluation of this compound.

Application Notes and Protocols for the Isolation of Antitumor Agent-160 (Solamargine) from Solanum nigrum

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Antitumor agent-160" is not a formally recognized scientific name. This document outlines a representative protocol for the isolation of solamargine (B1681910) , a well-characterized and potent steroidal alkaloid with significant antitumor activity found in Solanum nigrum. The methodologies presented are based on published research and are intended for informational purposes for a professional audience. All laboratory work should be conducted with appropriate safety precautions.

Introduction

Solanum nigrum L., commonly known as black nightshade, has a long history in traditional medicine for treating various ailments, including cancer.[1] Modern pharmacological studies have identified several bioactive compounds within the plant, with steroidal alkaloids being among the most potent antitumor agents.[2][3] Solamargine, a specific steroidal glycoalkaloid, has been shown to exhibit significant cytotoxic effects against a wide range of cancer cell lines by inducing apoptosis.[4][5] This document provides a detailed protocol for the extraction, purification, and characterization of solamargine (referred to herein as this compound) from the berries of Solanum nigrum.

Data Presentation

The following tables summarize the quantitative data related to the purity, yield, and cytotoxic activity of solamargine isolated from Solanum nigrum.

Table 1: Purity and Yield of Solamargine

| Parameter | Value | Method of Analysis | Reference |

| Purity | >98% | High-Performance Liquid Chromatography (HPLC) | [6] |

| Yield | ~250-300 µg/L (from endophytic fungus) | Liquid Chromatography-High-Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) | [7] |

| Content in Extract | 10wt%~30wt% (in a multi-alkaloid extract) | Not Specified | [8] |

Note: Yields from plant material can vary significantly based on the plant part used, geographical location, and extraction method.

Table 2: In Vitro Cytotoxicity of Solamargine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| QBC939 | Cholangiocarcinoma | 9.81 | [6] |

| SH-SY5Y | Neuroblastoma | 15.62 µg/mL (~18 µM) | [9] |

| HepG2 | Hepatocellular Carcinoma | 20.66 µg/mL (~23.8 µM) | [9] |

| SMMC-7721 | Hepatocellular Carcinoma | 9.21 µg/mL (~10.6 µM) | [10] |

| NCI-H1299 | Non-small cell lung cancer | 0.6 | [11] |

| NCI-H460 | Non-small cell lung cancer | 1.4 | [11] |

| MGC803 | Gastric Cancer | 6.00 | [12] |

| SW480 | Colorectal Cancer | 6.23 | [12] |

Experimental Protocols

This section provides a detailed methodology for the isolation and characterization of solamargine from the dried berries of Solanum nigrum.

Workflow for Isolation of Solamargine

References

- 1. Main chemical constituents and mechanism of anti‐tumor action of Solanum nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solamargine triggers hepatoma cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroidal alkaloids from Solanum nigrum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solamargine induces apoptosis and sensitizes breast cancer cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solamargine derived from Solanum nigrum induces apoptosis of human cholangiocarcinoma QBC939 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solamargine production by a fungal endophyte of Solanum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101337000B - Solanum nigrum extract, preparation method and pharmaceutical application thereof - Google Patents [patents.google.com]

- 9. Solamargine, a bioactive steroidal alkaloid isolated from Solanum aculeastrum induces non-selective cytotoxicity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of solamargine as a cisplatin sensitizer through phenotypical screening in cisplatin-resistant NSCLC organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactive steroidal alkaloids from the fruits of Solanum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Cell-based Assays for Evaluating "Antitumor agent-160"

For Research Use Only. Not for use in diagnostic procedures.

Introduction

"Antitumor agent-160" is a novel compound under investigation for its potential therapeutic efficacy against various cancer cell lines. Preliminary studies suggest that its mechanism of action may involve the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. These application notes provide detailed protocols for essential cell-based assays to characterize the antitumor effects of this agent. The described methods will enable researchers to quantify the cytotoxic and cytostatic effects of "this compound" and to elucidate its underlying molecular mechanisms.

The protocols included are:

-

Cell Viability Assay (MTT Assay): To determine the concentration-dependent inhibitory effect of "this compound" on cell proliferation.

-

Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis (Propidium Iodide Staining): To investigate the effect of "this compound" on cell cycle progression.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described assays, illustrating the potential effects of "this compound" on a representative cancer cell line.

Table 1: Cell Viability Inhibition by this compound

| Concentration of this compound (µM) | Cell Viability (%) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.5 | |

| 1 | 85 ± 5.1 | |

| 5 | 62 ± 3.8 | 10.2 |

| 10 | 48 ± 4.2 | |

| 25 | 25 ± 3.1 | |

| 50 | 12 ± 2.5 |

Table 2: Apoptosis Induction by this compound

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| This compound (10 µM) | 60.1 ± 3.5 | 25.8 ± 2.9 | 14.1 ± 1.8 |

| This compound (25 µM) | 35.4 ± 4.2 | 45.3 ± 3.7 | 19.3 ± 2.5 |

Table 3: Cell Cycle Distribution Analysis

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.3 ± 3.3 | 28.1 ± 2.5 | 16.6 ± 1.9 |

| This compound (10 µM) | 72.8 ± 4.1 | 15.2 ± 2.0 | 12.0 ± 1.5 |

| This compound (25 µM) | 85.1 ± 4.8 | 8.7 ± 1.6 | 6.2 ± 1.1 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[3]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

"this compound"

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of "this compound" in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent).

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by utilizing Annexin V's high affinity for phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[4] Propidium (B1200493) iodide (PI) is used as a vital dye to identify necrotic cells with compromised membrane integrity.[5][6]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

"this compound"

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of "this compound" and a vehicle control for the desired time period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect the supernatant containing floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples by flow cytometry.[5] Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[7] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, enabling the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

"this compound"

-

70% cold ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with "this compound" and a vehicle control for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[7][9]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.[9] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Visualizations

Caption: Hypothetical mechanism of action for this compound.

Caption: General experimental workflow for cell-based assays.

Caption: Logic for cell classification in the Annexin V/PI apoptosis assay.

References

- 1. benchchem.com [benchchem.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. researchgate.net [researchgate.net]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. benchchem.com [benchchem.com]

"Antitumor agent-160" dosage calculation for cell culture

For Research Use Only.

Introduction

Antitumor agent-160 is a natural product derived from the plant Parthenium hysterophorus.[1] This document provides detailed application notes and protocols for the in vitro use of this compound, specifically focusing on its dosage calculation for cell culture experiments. The information is intended for researchers, scientists, and professionals in the field of drug development.

Extracts from Parthenium hysterophorus have demonstrated cytotoxic effects against a range of human cancer cell lines.[2][3][4] The primary mechanism of action appears to be the induction of apoptosis, with evidence suggesting involvement of the mitochondrial pathway.[3][4]

Data Presentation

The cytotoxic activity of this compound and related extracts from Parthenium hysterophorus has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the appropriate dosage for in vitro studies.

| Cell Line | Compound/Extract | IC50 Value | Assay Method | Reference |

| HCT-116 (Colon Carcinoma) | Anticancer agent 160 | 5.0 µM | Not Specified | |

| HL-60 (Leukemia) | Ethanol Extract | Concentration-dependent inhibition | MTT Assay | [3] |

| MCF-7 (Breast Cancer) | Ethanol Extract | 81% inhibition at 100 µg/mL | SRB Assay | [2][3] |

| THP-1 (Leukemia) | Ethanol Extract | 85% inhibition at 100 µg/mL | SRB Assay | [2][3] |

| DU-145 (Prostate Cancer) | Ethanol Extract | Lower activity observed | SRB Assay | [2][3] |

| A-498 (Kidney Carcinoma) | Phenolic Extract | 0.5237 µg/mL | Not Specified | [5] |

| MDA-MB-231 (Breast Cancer) | Phenolic Extract | 0.2685 µg/mL | Not Specified | [5] |

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of this compound to minimize the volume of solvent added to the cell culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.

-

Vortex the solution until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A typical concentration range to start with could be 0.1, 1, 5, 10, 25, 50, and 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7][8]

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

IC50 Value Calculation

The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability.

Procedure:

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathway

The antitumor activity of extracts from Parthenium hysterophorus has been linked to the induction of apoptosis, potentially through the intrinsic (mitochondrial) pathway.[3][4] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

The following diagram outlines the general workflow for determining the dosage of this compound in cell culture.

Caption: Workflow for IC50 determination of this compound.

References

- 1. EXPLORING THE THERAPEUTIC BENEFITS OF PARTHENIUM HYSTEROPHORUS: ANTIOXIDANT AND ANTICANCER PERSPECTIVES | The Bioscan [thebioscan.com]

- 2. Parthenium hysterophorus: A Probable Source of Anticancer, Antioxidant and Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parthenium hysterophorus: a probable source of anticancer, antioxidant and anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

Application Note: Western Blot Analysis for Target Validation of Antitumor Agent-160

Introduction

Antitumor agent-160 is a natural product derivative of the antifungal agent Phenalenone, isolated from Parthenium hysterophorus.[1][2] It has demonstrated cytotoxic effects in HCT-116 human colon cancer cells with an IC50 of 5.0 μM.[1] Preliminary data suggests that this compound may induce apoptosis, as evidenced by an EC50 of 23.4 nM for Caspase-3 activation.[1] This application note provides a detailed protocol for validating the molecular target and elucidating the mechanism of action of this compound using Western blot analysis. The focus is on a hypothetical signaling pathway involving the induction of apoptosis through the Bcl-2 family of proteins and subsequent caspase activation.

Hypothetical Signaling Pathway of this compound

Based on its ability to activate Caspase-3, we hypothesize that this compound promotes apoptosis by modulating the expression or post-translational modification of key regulatory proteins in the intrinsic apoptotic pathway. A proposed mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

A systematic workflow is essential for accurate and reproducible Western blot analysis. The following diagram outlines the key stages of the experimental process, from cell culture and treatment to data analysis.

Caption: A streamlined workflow for Western blot analysis.

Detailed Experimental Protocols

1. Cell Culture and Treatment

-

Cell Line: HCT-116 (human colorectal carcinoma)

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Treatment:

-

Seed HCT-116 cells in 6-well plates and grow to 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 μM) for a specified time course (e.g., 6, 12, 24 hours). A vehicle control (DMSO) must be included.

-

2. Cell Lysate Preparation [3][4]

-

After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add 100-200 μL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) [5][6][7]

-

Mix the normalized protein samples with 4x Laemmli sample buffer to a final 1x concentration.

-

Denature the samples by heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-30 μg) into the wells of a 12% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate molecular weights.

-

Run the gel in 1x SDS-PAGE running buffer at a constant voltage of 100-120V until the dye front reaches the bottom of the gel.

-

Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. Activate the PVDF membrane in methanol (B129727) for 30 seconds prior to equilibration.

-

Assemble the transfer stack (sandwich) according to the manufacturer's protocol for your transfer apparatus (wet or semi-dry).

-

Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system. Ensure the setup is kept cool to prevent overheating.

-

Blocking: After transfer, block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 2.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Data Presentation

Table 1: Quantitative Analysis of Protein Expression

| Treatment Group | Concentration (μM) | Incubation Time (h) | Bcl-2 (Normalized Intensity) | Bax (Normalized Intensity) | Cleaved Caspase-3 (Normalized Intensity) |

| Vehicle Control | 0 | 24 | 1.00 ± 0.05 | 1.00 ± 0.07 | 1.00 ± 0.04 |

| This compound | 1 | 24 | 0.85 ± 0.06 | 1.20 ± 0.08 | 1.50 ± 0.10 |

| This compound | 5 | 24 | 0.50 ± 0.04 | 2.10 ± 0.15 | 3.20 ± 0.25 |

| This compound | 10 | 24 | 0.25 ± 0.03 | 3.50 ± 0.20 | 5.80 ± 0.40 |

| This compound | 25 | 24 | 0.10 ± 0.02 | 4.80 ± 0.35 | 8.10 ± 0.60 |

Data are presented as mean ± standard deviation from three independent experiments. Intensity values are normalized to the loading control (β-actin) and then to the vehicle control.

Table 2: Recommended Antibodies for Western Blot Analysis

| Target Protein | Host Species | Dilution | Supplier | Catalog # |

| Bcl-2 | Rabbit | 1:1000 | Example Corp. | ABC-123 |

| Bax | Mouse | 1:1000 | Example Corp. | XYZ-456 |

| Cleaved Caspase-3 | Rabbit | 1:1000 | Example Corp. | CASP-789 |

| β-actin (Loading Control) | Mouse | 1:5000 | Example Corp. | ACTB-001 |

| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Example Corp. | SEC-RAB |

| Anti-mouse IgG, HRP-linked | Goat | 1:2000 | Example Corp. | SEC-MOU |

This application note provides a comprehensive framework for utilizing Western blot analysis to validate the pro-apoptotic activity of this compound. By following these detailed protocols, researchers can effectively investigate the molecular mechanisms underlying the agent's anticancer effects, contributing to its development as a potential therapeutic. The provided hypothetical pathway and data serve as a guide for experimental design and interpretation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. blog.cellsignal.com [blog.cellsignal.com]

- 4. everestbiotech.com [everestbiotech.com]

- 5. bostonbioproducts.com [bostonbioproducts.com]

- 6. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]

- 7. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 8. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]

- 9. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 10. stjohnslabs.com [stjohnslabs.com]

Application Note: High-Performance Liquid Chromatography Method for the Quantification of "Antitumor Agent-160" in Pharmaceutical Formulations

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and quality control who are involved in the analysis of novel therapeutic compounds.

Introduction